4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile
Description
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining elements of quinoline, pyrimidine, and benzonitrile, making it a versatile candidate for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-14-16-7-9-17(10-8-16)15-30-23-25-19(12-21(28)26-23)13-22(29)27-11-3-5-18-4-1-2-6-20(18)27/h1-2,4,6-10,12H,3,5,11,13,15H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXOLKRAJEPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinolin-1(2H)-one: This intermediate is synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aniline derivative with a cyclic anhydride.
Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl intermediate: This step involves the reaction of 3,4-dihydroquinolin-1(2H)-one with an appropriate alkylating agent.
Formation of 6-oxo-1,6-dihydropyrimidin-2-yl intermediate: This intermediate is synthesized through a cyclization reaction involving urea and a β-dicarbonyl compound.
Thioether formation: The final step involves the reaction of the pyrimidine intermediate with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinolin-2-one derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure that have similar applications in medicinal chemistry.
Uniqueness
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its combined structural features of quinoline, pyrimidine, and benzonitrile, which confer distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
